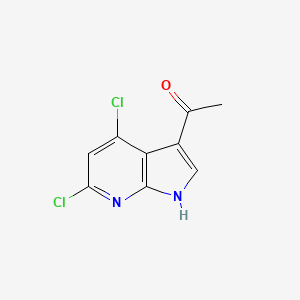

3-Acetyl-4,6-dichloro-7-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

1-(4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H6Cl2N2O/c1-4(14)5-3-12-9-8(5)6(10)2-7(11)13-9/h2-3H,1H3,(H,12,13) |

InChI Key |

YSTQTGRKFSLTKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 7 Azaindole Derivatives in Biological Contexts

Positional Impact of Substituents on Azaindole Core Activity

The biological activity of 7-azaindole (B17877) derivatives can be finely tuned by the strategic placement of various substituents on the core structure. The C-3, C-4, C-6, and N-1 positions have been identified as key sites for modification to modulate potency and selectivity. nih.govresearchgate.net

Influence of C-3 Substitution (e.g., Acetyl Group)

The C-3 position of the 7-azaindole ring is a critical site for substitution, significantly impacting the compound's interaction with its biological targets. researchgate.net The introduction of an acetyl group at this position, as seen in 3-acetyl-7-azaindole, provides a key reactive handle for further chemical modifications. researchgate.net

Acylation at the C-3 position of azaindoles can be challenging but is crucial for generating derivatives with desired biological activities. researchgate.net For instance, the acetyl group in 3-acetyl-7-azaindole can be a precursor for creating more complex side chains. This was demonstrated in the synthesis of a 2-aminopyrimidine (B69317) substituted derivative, where the methyl group of the acetyl was utilized to build the pyrimidine (B1678525) ring, leading to a potent but unselective kinase inhibitor. nih.gov

Furthermore, the C-3 position points towards the ribose pocket in the ATP binding site of some kinases, making it a strategic location for introducing substituents that can enhance binding affinity. nih.gov The nature of the substituent at C-3 can dramatically alter the biological profile. For example, replacing the acetyl group with other moieties can lead to compounds with different therapeutic applications, such as potent HIV-1 integrase inhibitors or dual KIT/FMS kinase inhibitors. nih.govacs.org

The reactivity of the 3-acetyl group also allows for the synthesis of various heterocyclic derivatives, highlighting its versatility as a synthetic intermediate. researchgate.net The development of efficient methods for C-3 functionalization, such as iodine-catalyzed chalcogenation, has further expanded the chemical space available for designing novel 7-azaindole-based therapeutic agents. nih.govacs.org

Role of Halogenation at C-4 and C-6 in Modulating Interactions

Research has shown that substitution at the C-4 and C-6 positions can have a profound impact on the inhibitory potency of 7-azaindole derivatives. For instance, in a study on HIV-1 non-nucleoside reverse transcriptase inhibitors, it was found that substitution at the C-5 and C-6 positions with fluorine, chlorine, or methoxy (B1213986) groups was detrimental to inhibitory potency. researchgate.net Conversely, another study on HIV-1 integrase inhibitors demonstrated that the addition of an aryl group at the C-6 position could significantly increase the strand transfer inhibition compared to the C-3 monoaryl derivatives. acs.org Specifically, a twofold increase in inhibition was observed when an aryl group was added at the C-6 position. acs.org

The nature of the substituent at these positions is critical. In the synthesis of 3,6-diaryl 7-azaindoles, it was observed that electron-donating groups on the C-3 aryl substituent and the presence of a second aryl group at the C-6 position generally led to better HIV-1 integrase inhibition. acs.org This highlights the importance of the electronic and steric interplay between substituents at different positions on the azaindole core.

Enzymatic halogenation has also been explored as a method to introduce halogens with high regioselectivity, offering an environmentally friendly alternative to traditional chemical methods. nih.govresearchgate.net This approach can be used to generate a diverse panel of halogenated indole (B1671886) and azaindole derivatives for biological screening. nih.govresearchgate.net

Impact of N-1 Substitution on Scaffold Behavior

Substitution at the N-1 position of the 7-azaindole scaffold significantly influences the molecule's behavior and biological activity. The pyrrole (B145914) NH group is a crucial hydrogen bond donor, participating in the bidentate hydrogen bonding with the kinase hinge region, which is a hallmark of many 7-azaindole-based inhibitors. chemicalbook.com

Modification of the N-1 position can have a dramatic effect on the compound's potency. For example, methylation or tosylation of the indole -NH in a series of 3,5-disubstituted-7-azaindoles resulted in a complete loss of activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov This finding underscores the critical role of the N-1 hydrogen bond donor in the anti-trypanosomal activity of this particular series. nih.gov

However, in other contexts, N-1 substitution has been successfully employed to modulate the properties of 7-azaindole derivatives. For instance, N-1 substitution can be used to block the hydrogen-bonding capability of the pyrrole nitrogen, which can alter the binding mode of the inhibitor or improve its pharmacokinetic properties. In the development of PIM1 kinase inhibitors, novel N-substituted azaindoles were discovered that exhibited an unconventional binding mode. nih.gov

Furthermore, the N-1 position can be protected with groups like tert-butoxycarbonyl (Boc) or tosyl (Ts) to facilitate regioselective reactions at other positions of the azaindole ring. nih.gov These protecting groups can then be removed in a later synthetic step. The choice of substituent at the N-1 position is therefore a critical design element that can be used to fine-tune the biological activity and properties of the 7-azaindole scaffold.

Conformational Analysis and its Implications for Biological Activity

The three-dimensional conformation of 7-azaindole derivatives plays a pivotal role in their biological activity. The spatial arrangement of substituents on the azaindole core dictates how the molecule fits into the binding pocket of its target protein, thereby influencing its potency and selectivity.

The 7-azaindole scaffold itself is relatively planar, but the substituents at various positions can adopt different conformations, which can either be favorable or detrimental to binding. For example, in the development of inhibitors for Trypanosoma brucei, it was found that introducing an aliphatic group at the 3-position, in an attempt to increase the fraction of sp3 hybridized carbons (Fsp3) and improve solubility, resulted in a loss of sub-micromolar activity. nih.gov This suggests that aromaticity at the 3-position is crucial for anti-trypanosomal activity in that particular series, likely due to the need for a planar conformation to fit into the binding site. nih.gov

Molecular docking studies are often employed to predict the binding mode and conformation of 7-azaindole derivatives within the active site of a target protein. These computational models can provide valuable insights for rational drug design. For instance, a docking study of 3,5-disubstituted-7-azaindole derivatives predicted their binding mode in the ATP active site of a kinase. nih.gov

Design Principles for Modulating Target Selectivity and Potency

The design of potent and selective 7-azaindole-based inhibitors relies on a deep understanding of the structure-activity relationships and the specific interactions with the target protein. Several key principles guide the design of these compounds to achieve desired biological profiles.

Exploiting the Hinge-Binding Motif: The 7-azaindole core is a privileged fragment due to its ability to form two hydrogen bonds with the kinase hinge region, with the pyridine (B92270) nitrogen acting as a hydrogen bond acceptor and the pyrrole NH as a donor. jst.go.jpchemicalbook.com This bidentate interaction is a cornerstone of the design of many potent kinase inhibitors.

Targeting Specific Pockets: To enhance potency and selectivity, substituents are strategically placed on the azaindole scaffold to interact with specific pockets within the ATP-binding site. For example, substituents at the C-3 position can be designed to occupy the ribose pocket, while modifications at the C-5 position can target hydrophobic pockets. nih.govjst.go.jp

Modulating Binding Modes: 7-azaindole inhibitors can bind to kinases in different orientations, often referred to as "normal" and "flipped" binding modes. chemicalbook.comjst.go.jp The choice of substituents and their positions can influence the preferred binding mode. Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often exhibit a flipped binding mode. chemicalbook.com

Structure-Based Drug Design: X-ray crystallography and molecular modeling are invaluable tools in the design of 7-azaindole inhibitors. Co-crystal structures of inhibitors bound to their target kinases provide detailed information about the binding interactions, guiding the rational design of new analogs with improved potency and selectivity. chemicalbook.comnih.gov

Fragment-Based Drug Discovery (FBDD): The 7-azaindole scaffold can serve as a starting point in FBDD approaches. nih.govacs.org By identifying fragments that bind to the target protein, medicinal chemists can elaborate on these fragments to develop more potent and selective lead compounds. nih.govacs.org

Mechanistic Biological Studies of 7 Azaindole Derivatives

Identification and Validation of Molecular Targets Interacted with by Azaindole Scaffolds

The versatility of the 7-azaindole (B17877) scaffold has led to the development of inhibitors for a wide array of enzymes and receptors. Research has demonstrated that over 90 different kinases are sensitive to inhibitors based on this structure, highlighting its broad applicability in targeting this large family of enzymes. chemicalbook.com

7-azaindole derivatives function primarily as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the transfer of a phosphate (B84403) group to substrate proteins. chemicalbook.comresearchgate.net The core scaffold adeptly mimics the adenine (B156593) portion of ATP, establishing key interactions within the enzyme's active site.

HIV-1 Reverse Transcriptase (RT): The 7-azaindole core has been utilized to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov A study of a 585-compound library based on this scaffold identified ten hits with submicromolar anti-HIV-1 potency. nih.gov Notably, the lead compound 8 not only inhibited wild-type RT with an IC50 of 0.73μM but also showed activity against clinically significant mutant strains K103N and Y181C. nih.gov

ROCK (Rho-associated kinase): The 7-azaindole structure is the basis for a series of potent and selective ROCK inhibitors. nih.govresearchgate.netmiami.edu These compounds have shown therapeutic potential in preclinical models for conditions like hypertension and glaucoma. nih.gov

FGFR4 (Fibroblast Growth Factor Receptor 4): Leveraging a structure-based design approach, researchers have discovered novel 7-azaindole derivatives that act as selective and covalent inhibitors of FGFR4. acs.orgnih.gov Compounds such as 24 and 30 from this series potently inhibit the FGF19/FGFR4 signaling pathway and suppress the proliferation of cancer cells with aberrant FGFR4 signaling. acs.orgnih.gov

Cdc7 (Cell division cycle 7): Orally active inhibitors of Cdc7 kinase have been developed featuring the 7-azaindole scaffold. nih.govresearchgate.netnih.gov A key series incorporates an azaindole-chloropyridine core, which has been optimized for potent inhibition of this crucial cell cycle kinase. nih.govacs.org

c-Met: The 7-azaindole framework has been successfully employed to create potent inhibitors of the c-Met receptor tyrosine kinase, a key driver in various cancers. nih.govnih.gov One series of derivatives incorporates a dihydropyridazine (B8628806) moiety, with compound 34 exhibiting a c-Met IC50 of 1.06 nM and showing potent antiproliferative activity against several cancer cell lines. nih.govresearchgate.net

CDK9/Cyclin T: The 7-azaindole scaffold is considered valuable for designing inhibitors of Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T, a critical complex in transcriptional regulation. colab.wsnih.gov Optimization of screening hits led to the discovery of azaindoles like 38 and 39 , which are highly potent and selective CDK9 inhibitors. nih.govfigshare.com

Haspin: The 7-azaindole structure has been evaluated for its potential to inhibit Haspin kinase, an important mitotic kinase. colab.wsresearchgate.net Several derivatives demonstrated inhibitory activity in the nanomolar to low micromolar range. colab.ws A notable compound, 18c , emerged as a dual inhibitor, targeting both CDK9/Cyclin T (IC50 = 0.206 µM) and Haspin (IC50 = 0.118 µM). colab.ws

BRAFV600E: A prominent example of a 7-azaindole-based drug is Vemurafenib. This FDA-approved therapeutic for melanoma is a potent inhibitor of the B-RAF kinase, specifically the V600E mutant, and its discovery was a landmark success for structure-based drug design originating from the 7-azaindole fragment. jst.go.jpchemicalbook.com

Table 1: 7-Azaindole Derivatives as Kinase Inhibitors

| Target Kinase | Key Findings | Representative Compounds | Reference(s) |

| HIV-1 RT | Identified as potent non-nucleoside inhibitors with activity against resistant mutants. | Compound 8 (IC50 = 0.73μM) | nih.gov |

| ROCK | Potent and selective inhibitors with therapeutic potential for hypertension and glaucoma. | Compound 37 | researchgate.net |

| FGFR4 | Selective, covalent inhibitors suppressing cancer cell proliferation. | Compounds 24, 30 | acs.orgnih.gov |

| Cdc7 | Orally active inhibitors based on an azaindole-chloropyridine core. | Compound 1 | nih.gov |

| c-Met | Potent inhibitors, some with dihydropyridazine moiety, showing antiproliferative activity. | Compound 34 (IC50 = 1.06 nM) | nih.gov |

| CDK9/Cyclin T | Highly potent and selective inhibitors developed for transient target engagement. | Compounds 38, 39 | nih.govfigshare.com |

| Haspin | Dual inhibitors of Haspin and CDK9/Cyclin T identified. | Compound 18c (Haspin IC50 = 0.118 µM) | colab.ws |

| BRAFV600E | FDA-approved drug (Vemurafenib) based on the 7-azaindole scaffold. | Vemurafenib (1) | chemicalbook.com |

Cannabinoid Receptor 1 (CB1) Allosteric Modulators: The 7-azaindole ring was explored as a bioisostere for the indole (B1671886) ring in a class of CB1 allosteric modulators. nih.govnih.gov However, this modification resulted in a loss of binding to the CB1 receptor, indicating that the 7-azaindole scaffold is not a suitable substitute in this specific context. nih.govresearchgate.netconsensus.app In contrast, the related 6-azaindole (B1212597) scaffold showed more promise. nih.gov

Other Targets: The versatility of the 7-azaindole scaffold extends to other protein families. Derivatives have been identified as inhibitors of poly (ADP-ribose) polymerase (PARP) ijper.org, DEAD-box helicase 3 (DDX3) nih.gov, and Orai calcium channels nih.gov, demonstrating its broad utility in drug discovery.

Molecular Interactions and Binding Mode Analysis

The efficacy of 7-azaindole derivatives is rooted in their specific molecular interactions within the target protein's binding site. Advanced analytical techniques have provided detailed insights into these interactions.

The precise binding mode of 7-azaindole-based inhibitors has been extensively validated through X-ray crystallography. There are over 70 co-crystal structures of kinases in complex with 7-azaindole-containing ligands deposited in the Protein Data Bank (PDB). chemicalbook.com These structures consistently confirm that the 7-azaindole core functions as a hinge-binder. For instance, the crystal structure of a Cdc7 inhibitor in a surrogate kinase confirmed the azaindole moiety's role as the hinge-binding motif. nih.gov

In silico molecular docking studies are routinely used to predict and rationalize the binding modes of 7-azaindole derivatives. These computational models have been instrumental in understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors for targets such as c-Met nih.gov, HIV-1 RT nih.gov, and PARP ijper.org. Docking studies of a 7-azaindole derivative into the DDX3 helicase showed key interactions with residues Tyr200 and Arg202 within the binding pocket. nih.gov

The defining interaction of the 7-azaindole scaffold is the formation of a bidentate hydrogen bond with the backbone of the kinase hinge region. chemicalbook.comresearchgate.net The pyridine (B92270) nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen (N1-H) serves as a hydrogen bond donor. chemicalbook.com This dual interaction provides a strong anchor for the inhibitor in the ATP binding site. researchgate.net Beyond this core interaction, hydrophobic contacts are also critical for inhibitor potency. Studies on Cdc7 inhibitors revealed the importance of van der Waals interactions with residues like Met 134 and the pre-DFG residue Val 195. nih.govacs.org While crucial, the loss of these hydrophobic interactions can sometimes be offset by forming other favorable interactions, such as enhanced hydrogen bonding to nearby residues. nih.gov

In Vitro Mechanistic Assays for Target Engagement and Pathway Modulation

In vitro mechanistic assays are fundamental to understanding how a compound interacts with its biological target and affects cellular processes. These studies provide crucial data on potency, selectivity, and mechanism of action.

Enzyme Inhibition Kinetics (e.g., IC50, Ki determination)

Enzyme inhibition assays are critical for quantifying the potency of a potential drug. The half-maximal inhibitory concentration (IC50) is a common metric that measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This value is a key indicator of a compound's potency.

7-Azaindole derivatives have been extensively studied as inhibitors of various protein kinases, which are enzymes that play crucial roles in cell signaling pathways. nih.govnih.gov For instance, different derivatives have been designed and synthesized to target kinases like Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor 4 (FGFR4), and Cyclin-Dependent Kinase 8 (CDK8). nih.govnih.govnih.gov The inhibitory activity of these compounds is often determined through enzyme inhibition assays, yielding IC50 values in the nanomolar to micromolar range. nih.govnih.govpharmablock.com

For example, a series of novel 7-azaindole derivatives were developed as potent PI3K inhibitors, with some compounds exhibiting subnanomolar IC50 values against PI3Kγ. nih.gov Similarly, other derivatives have shown potent inhibition of FGFR4 and CDK8, highlighting the versatility of the 7-azaindole scaffold. nih.govnih.gov

Table 1: Examples of Enzyme Inhibition by 7-Azaindole Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 7-Azaindole urea (B33335) derivative | CDK8 | 51.3 ± 4.6 | nih.gov |

| Covalent 7-azaindole derivative | FGFR4 | Potent Inhibition | nih.gov |

| 7-Azaindole scaffold derivative | PI3Kγ | Subnanomolar | nih.gov |

| 7-azaindole derivative | BRAFV600E | 13 | pharmablock.com |

Cell-Based Assays for Cellular Pathway Modulation (e.g., Western blot analysis of signaling pathways)

To understand if an enzyme inhibitor is effective within a cellular context, researchers use cell-based assays. These experiments assess how the compound affects specific signaling pathways inside living cells. Western blot analysis is a widely used technique for this purpose. It allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling proteins.

For 7-azaindole derivatives that target kinases, Western blotting can demonstrate the inhibition of a specific signaling pathway. For example, studies on 7-azaindole-based FGFR4 inhibitors have used Western blot analysis to show a significant reduction in the phosphorylation of downstream signaling proteins in the FGF19/FGFR4 pathway in cancer cell lines. nih.gov In another study, a 7-azaindole derivative designed as a CDK8 inhibitor was shown to inhibit the phosphorylation of STAT5, a downstream target, in acute myeloid leukemia cells. nih.gov These results confirm that the compound engages its target in cells and modulates the intended biological pathway.

Biophysical Techniques for Binding Affinity Measurements (e.g., SPR, ITC)

Biophysical techniques provide direct evidence of a compound binding to its target protein and can determine the binding affinity (often expressed as the dissociation constant, KD), kinetics (on- and off-rates), and thermodynamics of the interaction. reactionbiology.comnicoyalife.com

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. reactionbiology.com When a compound in solution flows over the chip and binds to the protein, the local mass increases, causing a detectable change in the refractive index. SPR can provide real-time data on the association (kon) and dissociation (koff) rates of the binding event, from which the dissociation constant (KD) can be calculated. reactionbiology.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of the compound is titrated into a cell containing the target protein. nih.gov The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nicoyalife.comnih.gov This provides a complete thermodynamic profile of the interaction.

While specific SPR or ITC data for 3-Acetyl-4,6-dichloro-7-azaindole are not readily found, these techniques are standard for characterizing the binding of novel 7-azaindole derivatives to their target kinases. nih.govresearchgate.net For example, molecular docking and molecular dynamics simulations, which are computational biophysical techniques, have been used to predict and analyze the stable binding of 7-azaindole derivatives to their targets, such as the spike protein of SARS-CoV-2. nih.gov

Computational and Theoretical Chemistry of 7 Azaindoles

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 7-azaindole (B17877) system at the electronic level.

The electronic structure of 7-azaindole, a bioisostere of indole (B1671886), is distinct due to the substitution of a carbon atom with nitrogen in the six-membered ring. This substitution significantly influences the molecule's electronic transitions and excited-state dynamics. High-resolution fluorescence excitation spectroscopy has been a key tool in elucidating these properties. researchgate.netaip.org

Studies have shown that the lowest electronically excited singlet state (S₁) of 7-azaindole arises from a ππ* transition. aip.org The orientation of the S₁←S₀ transition moment vector in 7-azaindole is markedly different from that of indole, which is attributed to the mixing of the S₁ (¹Lb) and S₂ (¹La) electronic states. researchgate.netnih.gov This state mixing is more pronounced in 7-azaindole due to the nitrogen atom's presence and is sensitive to vibronic coupling, leading to a vibration-dependent rotation of the transition moment vector. aip.orgnih.gov

Further investigations using Stark effect measurements have revealed significant changes in the electric dipole moment upon electronic excitation, pointing to complex state mixing with more polar states, such as σπ* states. nih.govacs.org This mixing can facilitate pathways to conical intersections with the ground state, influencing the molecule's photostability and reactivity. nih.govacs.org

Table 1: Comparison of Inertial Parameters and Transition Moment Orientations for 7-Azaindole and Indole

| Parameter | 7-Azaindole | Indole |

|---|---|---|

| S₀ State | ||

| Rotational Constant A (MHz) | 3010.5 | 3018.8 |

| Rotational Constant B (MHz) | 1298.1 | 1312.3 |

| Rotational Constant C (MHz) | 907.2 | 916.4 |

| S₁ State | ||

| Rotational Constant A (MHz) | 2920.8 | 2927.9 |

| Rotational Constant B (MHz) | 1279.7 | 1291.5 |

| Rotational Constant C (MHz) | 889.3 | 897.6 |

| Transition Moment (TM) Angle (θ) | -14.2° | +38.5° |

This table presents a summary of experimentally derived rotational constants and transition moment angles for the origin band of 7-azaindole compared to indole. Data sourced from high-resolution fluorescence excitation spectra. aip.org

The 7-azaindole skeleton can exist in different tautomeric forms, primarily the 1H- and 7H-tautomers, which result from the migration of a proton between the N1 and N7 atoms. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the relative stabilities of these isomers, as many are not easily observed experimentally. semanticscholar.org

In the gas phase and in the electronic ground state, the 1H-tautomer is significantly more stable than the 7H-tautomer. rsc.org However, upon electronic excitation, the relative stability can be reversed. rsc.org The presence of solvents or hydrogen-bonding partners, such as water or methanol, can strongly influence the energy difference between tautomers and the barrier for interconversion. researchgate.netrsc.orgnih.gov For instance, polar solvents tend to reduce the energy gap between the tautomers in the ground state. rsc.org

Aromaticity is also affected by tautomerism. Studies have shown that hydrogen bonding can enhance the aromatic character of less aromatic molecules, while more aromatic tautomers may experience a partial loss of aromaticity upon forming hydrogen bonds. researchgate.net

Table 2: Calculated Relative Energies of 7-Azaindole Tautomers

| State | Medium | Most Stable Tautomer | Energy Difference (kcal/mol) |

|---|---|---|---|

| Ground State (S₀) | Gas Phase | 1H-azaindole | 12.5 |

| Excited State (S₁) | Gas Phase | N⁷H-azaindole | 18.1 |

| Ground State (S₀) | Polar Solvent | 1H-azaindole | Reduced by up to 5.8 |

This table summarizes the relative energy differences between the N¹H and NⁿH tautomers of azaindole isomers in the ground and excited states, as determined by gas-phase computations (B3LYP/6–31+G). rsc.org

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool for predicting the chemical reactivity of molecules. researchgate.net The MEP illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net For the 7-azaindole ring system, the nitrogen atom in the pyridine (B92270) ring (N7) creates a region of negative electrostatic potential (red), making it a primary site for electrophilic attack and hydrogen bond acceptance. researchgate.netchemrxiv.org Conversely, the N-H group of the pyrrole (B145914) ring presents a region of positive electrostatic potential (blue), indicating a site for nucleophilic attack and hydrogen bond donation. researchgate.net

These electrostatic features are critical for understanding the non-covalent interactions of 7-azaindole derivatives with biological targets like proteins. For example, docking studies of C3,C6-diaryl 7-azaindoles with HIV-1 integrase revealed that the azine group of the 7-azaindole core can engage in π-π stacking interactions with aromatic residues like Tyr212. acs.org The reactivity of the 7-azaindole scaffold has been leveraged in materials science and in promoting chemical bond activation in metal complexes. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the calculation of binding energies over time.

MD simulations are instrumental in understanding how flexible molecules like 7-azaindole derivatives behave in different environments, particularly when bound to a protein. nih.gov These simulations can reveal significant conformational changes that occur upon binding, which are not apparent from static docking models. For instance, MD simulations of a 7-azaindole derivative (ASM-2) targeting the SARS-CoV-2 spike protein-hACE2 interface showed that the molecule underwent a significant conformational alteration after initial docking, leading to the formation of new, stabilizing non-bonding interactions with the protein. nih.gov This highlights the importance of simulating the dynamic nature of the ligand-protein complex to validate and refine binding poses.

Accurately predicting the binding affinity between a ligand and a protein is a primary goal of computer-aided drug design. nih.gov Free Energy Perturbation (FEP) is a rigorous, physics-based method that calculates the relative binding free energy between two ligands by simulating a non-physical, or "alchemical," transformation of one molecule into the other in both the solvated state and when bound to the protein. nih.govwustl.edu This method, often used in conjunction with MD simulations (FEP/MD), provides a thermodynamically complete description of the binding event. researchgate.net

While specific FEP studies on 3-Acetyl-4,6-dichloro-7-azaindole are not widely published, the methodology is broadly applied to optimize lead compounds based on the 7-azaindole scaffold. nih.gov By calculating the change in binding free energy (ΔΔG) resulting from chemical modifications (e.g., adding or changing a substituent), FEP can guide the rational design of more potent inhibitors. nih.govwustl.edu For example, MD simulations and free energy calculations have been used to show that extending a carbon chain on a ligand can enhance binding free energy by increasing hydrophobic contacts and reducing the energetic penalty of desolvation. researchgate.net The combination of molecular docking to predict binding modes and FEP to calculate binding affinities provides a powerful workflow for discovering and optimizing novel 7-azaindole-based therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 7-azaindole derivatives, including 3-Acetyl-4,6-dichloro-7-azaindole, QSAR studies are instrumental in understanding how different substituents and structural features influence their therapeutic potential. These models provide predictive tools that can guide the design of new, more potent analogs.

Development of Predictive Models for Azaindole Bioactivity

The development of predictive QSAR models for the bioactivity of azaindole derivatives has been a focus of numerous studies, particularly in the context of their role as kinase inhibitors. These models are typically built using a dataset of compounds with known biological activities, from which molecular descriptors are calculated. Statistical methods are then employed to generate a mathematical equation that best describes the relationship between these descriptors and the observed activity.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of azaindole derivatives targeting Aurora B kinase. nih.gov In one such study, a CoMSIA model yielded a cross-validated correlation coefficient (q²) of 0.575 and a non-cross-validated correlation coefficient (r²) of 0.987, indicating a robust and predictive model. nih.gov These models help in visualizing the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold, thereby guiding the modification of the 7-azaindole core to enhance biological activity. nih.gov

Another approach involves the use of molecular docking to guide the selection of compounds for QSAR analysis. For example, a study on 7-azaindole analogs as potential anticancer agents utilized molecular docking to screen for compounds with strong interactions with colony-stimulating factor 1 receptor (CSF-1R). nih.gov The lead compound from this screening, which featured a chloro-substituted 7-azaindole, demonstrated significant cytotoxicity against various cancer cell lines. nih.gov While this study did not develop a full QSAR model, it laid the groundwork for one by identifying a key interaction and a promising scaffold.

The predictive power of these models is crucial for drug discovery. A well-validated QSAR model can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing, thus saving time and resources.

| Model Type | Target | Key Statistical Parameters | Reference |

|---|---|---|---|

| CoMSIA | Aurora B Kinase | q² = 0.575, r² = 0.987 | nih.gov |

| CoMFA | Aurora B Kinase | q² = 0.542, r² = 0.912 | dntb.gov.ua |

| 3D-QSAR | Factor VIIa Inhibitors | Data not publicly available | ijddd.com |

Identification of Key Molecular Descriptors Governing Activity

The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural variations within a series of compounds and relate them to their biological activity. For 7-azaindole derivatives, several classes of descriptors have been found to be significant.

Steric and Shape Descriptors: These descriptors relate to the size and shape of the molecule and its substituents. 3D-QSAR studies often generate contour maps that highlight regions where bulky or sterically favorable groups enhance or diminish activity. For 7-azaindole-based kinase inhibitors, the substitution pattern on the azaindole ring is critical, and steric hindrance can prevent optimal binding to the target protein. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as charge distribution and orbital energies. The presence of the nitrogen atom in the 7-azaindole ring system, as well as electron-withdrawing or electron-donating substituents, significantly influences the electronic landscape of the molecule. researchgate.net For instance, the presence of chlorine atoms at the 4- and 6-positions of the 7-azaindole core in 3-Acetyl-4,6-dichloro-7-azaindole would have a profound impact on its electronic properties. The high electronegativity of chlorine atoms acts to withdraw electron density from the aromatic system. This can influence the compound's ability to participate in hydrogen bonding and other non-covalent interactions within a biological target. ijper.org

Hydrophobic Descriptors: These descriptors, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), quantify the lipophilicity of a compound. Hydrophobicity is crucial for a drug's ability to cross cell membranes and reach its target. In a series of 7-azaindole derivatives designed as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, hydrophobic substituted benzene (B151609) rings were found to fit into a sub-pocket of the S1-RBD. nih.gov

Topological Descriptors: These descriptors are numerical representations of the molecular structure, encoding information about connectivity and branching. They are often used in 2D-QSAR models and can capture aspects of molecular size and shape.

| Descriptor Class | Specific Descriptor Examples | Influence on Bioactivity of 7-Azaindoles | Reference |

|---|---|---|---|

| Steric | Molecular Volume, Surface Area | Affects binding pocket fit; bulky groups can be favorable or unfavorable depending on the target. | nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Modulates hydrogen bonding capacity and electrostatic interactions. Halogen substitution significantly alters electronic distribution. | researchgate.netijper.org |

| Hydrophobic | LogP, Hydrophobic Fields (CoMFA/CoMSIA) | Governs membrane permeability and hydrophobic interactions within the binding site. | nih.gov |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular size, shape, and branching. | nih.gov |

Advanced Analytical Methodologies in Azaindole Research

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 3-Acetyl-4,6-dichloro-7-azaindole, HRMS would be used to measure the exact mass of the molecular ion. The molecular formula is C₉H₆Cl₂N₂O, and its theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass. Furthermore, the presence of two chlorine atoms creates a distinctive isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a clear diagnostic feature in the mass spectrum.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 3-Acetyl-4,6-dichloro-7-azaindole (C₉H₆Cl₂N₂O⁺) This table is generated based on theoretical calculations.

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 227.9859 | 100.00 |

| 228.9893 | 10.27 |

| 229.9829 | 65.29 |

| 230.9863 | 6.71 |

| 231.9799 | 10.61 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While a standard one-dimensional (1D) ¹H NMR spectrum provides initial information, advanced 2D NMR experiments are required for the complete and unambiguous assignment of the 3-Acetyl-4,6-dichloro-7-azaindole structure.

¹H NMR: Would be expected to show signals for the two aromatic protons on the pyrrolopyridine ring system and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming their relative positions.

¹³C NMR: Would display nine distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon, the methyl carbon, and the carbons of the heterocyclic core.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential.

COSY would identify the coupling between the two adjacent aromatic protons.

HSQC would correlate each proton signal with its directly attached carbon atom.

Solid-state NMR could also be employed to study the compound in its crystalline form, providing information about molecular packing and conformational differences that may exist between the solid and solution states.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Acetyl-4,6-dichloro-7-azaindole Disclaimer: These are hypothetical values based on known chemical shift ranges for similar structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H2 | 8.0 - 8.5 | - |

| C2 | - | 125 - 130 |

| C3 | - | 115 - 120 |

| C3-Acetyl (C=O) | - | 190 - 195 |

| C3-Acetyl (CH₃) | 2.5 - 2.8 | 25 - 30 |

| C4 | - | 140 - 145 |

| H5 | 7.2 - 7.6 | - |

| C5 | - | 118 - 122 |

| C6 | - | 130 - 135 |

| C7a | - | 145 - 150 |

| C3a | - | 128 - 132 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are vital for separating the target compound from reaction impurities and for assessing its final purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques used.

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of azaindole derivatives. ruifuchems.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid, would be developed. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, purities are often expected to be greater than 98%. ruifuchems.com

Table 3: Example of a Generic HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying volatile impurities. The mass spectrometer would show a fragmentation pattern for the parent compound, which can further confirm the structure. Expected fragmentation could include the loss of a methyl group (•CH₃), the acetyl group (CH₃CO•), or chlorine atoms.

Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural proof of a molecule. By successfully growing a single crystal of 3-Acetyl-4,6-dichloro-7-azaindole and analyzing it with X-ray diffraction, one can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

This technique would confirm the substitution pattern on the azaindole ring without ambiguity. The resulting data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, providing an absolute confirmation of the molecular structure.

Table 4: Hypothetical Crystallographic Data for 3-Acetyl-4,6-dichloro-7-azaindole This table presents example data and does not represent actual experimental results.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₉H₆Cl₂N₂O |

| Formula weight | 229.07 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z (molecules/unit cell) | 4 |

Q & A

Q. What are the common synthetic routes to 7-azaindoles, and how can these methods be adapted to introduce 3-acetyl and 4,6-dichloro substituents?

Methodological Answer: The synthesis of 7-azaindoles typically involves Sonogashira coupling of 3-halogenated-2-aminopyridines with terminal alkynes, followed by cyclization under acidic conditions. For example, trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) can catalyze the cyclization of 3-alkynyl-2-aminopyridines to yield 7-azaindoles with substituents at positions 2 and 5 . To introduce 4,6-dichloro groups, regioselective chlorination via the N-oxide intermediate is effective, as demonstrated in the selective monodechlorination of 7-azaindole derivatives . The 3-acetyl group can be introduced through Friedel-Crafts acylation or post-functionalization of the azaindole core using acetyl chloride under controlled conditions.

Key Steps:

- Sonogashira coupling for alkyne introduction.

- Acid-catalyzed cyclization (TFA/TFAA) to form the azaindole core.

- Regioselective chlorination via N-oxide intermediates for halogen placement.

- Acylation at the 3-position using acetylating agents.

Q. How can regioselective functionalization of 7-azaindoles be achieved to target specific positions (e.g., 4,6-dichloro substitution)?

Methodological Answer: Regioselective chlorination is critical for introducing 4,6-dichloro groups. A practical approach involves generating the N-oxide derivative of 7-azaindole, which directs electrophilic substitution to the 4- and 6-positions due to electronic and steric effects. For example, treatment with POCl₃ or SOCl₂ under reflux conditions achieves high selectivity . Computational tools like density functional theory (DFT) can predict reactivity by analyzing electron density distributions and frontier molecular orbitals .

Validation:

- HPLC/LC-MS to confirm substitution patterns.

- X-ray crystallography (if applicable) to resolve structural ambiguities .

Advanced Research Questions

Q. How can contradictory data in antimicrobial activity studies of 7-azaindole derivatives be systematically resolved?

Q. What computational strategies are effective for predicting the electronic properties of halogenated 7-azaindoles?

Methodological Answer: Density functional theory (DFT) calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can model electron density, HOMO-LUMO gaps, and electrostatic potentials. These predict reactivity toward electrophilic/nucleophilic attacks and guide functionalization strategies . For halogenated derivatives (e.g., 4,6-dichloro), natural bond orbital (NBO) analysis quantifies hyperconjugative interactions influencing stability.

Workflow:

- Geometry optimization using Gaussian or ORCA.

- NBO analysis to assess charge distribution.

- TD-DFT for UV-Vis spectral predictions.

Methodological Best Practices

Q. How to design experiments for optimizing the yield of 3-Acetyl-4,6-dichloro-7-azaindole synthesis?

Answer: Employ a factorial design of experiments (DoE) to assess variables like reaction temperature, stoichiometry of chlorinating agents, and acylation time. For instance:

Q. What analytical techniques are critical for characterizing 3-Acetyl-4,6-dichloro-7-azaindole?

Answer:

- NMR (¹H/¹³C) : Assigns substituent positions and confirms purity.

- HRMS : Validates molecular formula.

- XRD : Resolves crystal packing and hydrogen-bonding networks .

- HPLC-PDA : Detects regioisomeric impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.